molecular formula C22H22N2O3S B6132666 N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B6132666
M. Wt: 394.5 g/mol
InChI Key: ULUSDQZMYINHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as DMSB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylureas, which are commonly used as hypoglycemic agents for the treatment of type 2 diabetes. However, DMSB has gained attention in recent years due to its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammation.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. It has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In addition, N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to induce apoptosis and cell cycle arrest, as well as inhibit angiogenesis and metastasis. In neurodegenerative diseases, N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to reduce oxidative stress and inflammation, as well as enhance neuronal survival and regeneration. In inflammatory diseases, N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide in lab experiments is its high solubility in various solvents, which makes it easy to prepare solutions of different concentrations. Another advantage is its low toxicity, which allows for higher concentrations to be used in cell culture experiments. However, one limitation of using N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is its low stability in aqueous solutions, which requires careful storage and handling.

Future Directions

There are several future directions for the research of N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. In cancer research, future directions include studying its efficacy in combination with other chemotherapy drugs and identifying biomarkers for patient selection. In neurodegenerative disease research, future directions include studying its efficacy in animal models and identifying its potential for clinical use. In inflammation research, future directions include studying its efficacy in different inflammatory diseases and identifying its potential for drug development.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide involves the reaction of 2,5-dimethylaniline with p-toluenesulfonyl chloride to form N-(2,5-dimethylphenyl)p-toluenesulfonamide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide. The yield of this synthesis method is around 60-70%.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential as a therapeutic agent for various diseases. In cancer research, N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects. In neurodegenerative disease research, N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory diseases.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-15-9-12-18(13-10-15)28(26,27)24-20-7-5-4-6-19(20)22(25)23-21-14-16(2)8-11-17(21)3/h4-14,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUSDQZMYINHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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